N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide
Description
N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide is a synthetic acetamide derivative characterized by a 5-amino-2-fluorophenyl group and a 2,5-dimethylphenoxy moiety. Its molecular formula is inferred as C₁₆H₁₆FN₂O₂ (molecular weight ~302.32 g/mol), based on similar compounds in the evidence (e.g., ).
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-10-3-4-11(2)15(7-10)21-9-16(20)19-14-8-12(18)5-6-13(14)17/h3-8H,9,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRLQLFULDCUHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C=CC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of anticonvulsant and neuroprotective properties. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 288.32 g/mol
- CAS Number : 954580-48-4
- Chemical Structure : The compound features a fluorinated phenyl group and a dimethylphenoxy moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with neuronal voltage-sensitive sodium channels. Studies have shown that modifications in the chemical structure, particularly the introduction of fluorine, can enhance the compound's binding affinity to these channels, which is crucial for anticonvulsant activity.
Anticonvulsant Activity
-
In Vivo Studies :
- Initial screenings using the maximal electroshock (MES) test demonstrated that derivatives with similar structures exhibited significant anticonvulsant properties. The presence of the fluorine atom was found to be essential for enhancing efficacy against seizures .
- In a study involving various analogs, compounds similar to this compound showed protective effects in both MES and pentylenetetrazole (PTZ) models at doses ranging from 100 to 300 mg/kg .
- Table: Anticonvulsant Activity Summary
| Compound | Dose (mg/kg) | MES Protection | PTZ Protection | Notes |
|---|---|---|---|---|
| This compound | 100 | Yes | Yes | Effective in both models |
| Analog 1 | 100 | Yes | No | Delayed onset |
| Analog 2 | 300 | Yes | Yes | High efficacy |
Neuroprotective Properties
Research indicates that compounds within this chemical class may also exhibit neuroprotective effects. The incorporation of fluorine not only enhances metabolic stability but also improves lipophilicity, facilitating better central nervous system (CNS) penetration. This characteristic is vital for potential therapeutic applications in treating epilepsy and other neurological disorders .
Case Studies
- Case Study on Anticonvulsant Efficacy :
- A study reported that a series of N-phenylacetamide derivatives were evaluated for their anticonvulsant activity. Among them, those containing fluorinated phenyl groups demonstrated superior efficacy in seizure models, suggesting that this compound could be a promising candidate for further development .
Comparison with Similar Compounds
Structural Analogs
The table below highlights key structural analogs and their substituent variations:
*Inferred based on structural similarity.
Physicochemical Properties
- Solubility and Stability: The 5-amino group in the target compound may enhance water solubility compared to chlorinated analogs like N-(4-chlorobenzyl)-2-(2,5-dimethylphenoxy)acetamide. BAS 505’s methoxyamino group contributes to its stability in soil, whereas the target compound’s amino group might increase reactivity or metabolic degradation.
Q & A
What are the recommended synthetic routes for N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide?
Level: Basic
Methodological Answer:
The synthesis typically involves a multi-step process:
Intermediate Formation : React 5-amino-2-fluorophenol with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form N-(5-amino-2-fluorophenyl)chloroacetamide.
Coupling Reaction : Combine the intermediate with 2,5-dimethylphenol using a base (e.g., K₂CO₃) to form the final acetamide. Adjust stoichiometry and reaction time to optimize yield (70–85%) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.
How can researchers characterize the purity and structural integrity of this compound?
Level: Basic
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 6.8–7.2 ppm, methylphenoxy groups at δ 2.2–2.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%).
- Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 331.3).
How can researchers resolve discrepancies between laboratory and field degradation data for this compound?
Level: Advanced
Methodological Answer:
Discrepancies (e.g., lab half-life of ~90 days vs. field half-life of ~22 days) may arise from environmental factors. To address this:
Intact Soil Core Method : Simulate field conditions by testing degradation in undisturbed soil cores to account for microbial diversity and soil heterogeneity .
Isotope Tracing : Use ¹⁴C-labeled analogs to track metabolite pathways and validate degradation kinetics.
Environmental Parameter Controls : Monitor pH, moisture, and organic matter content to identify confounding variables .
What experimental strategies optimize the coupling reaction yield in synthesis?
Level: Advanced
Methodological Answer:
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) or phase-transfer agents (e.g., TBAB) to enhance nucleophilic substitution efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reaction rate and byproduct formation.
- Temperature Gradients : Perform reactions under reflux (80–100°C) vs. room temperature to assess kinetic vs. thermodynamic control.
How can researchers evaluate the compound’s interaction with biological targets?
Level: Advanced
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., cytochrome P450) to measure binding affinity (KD) and kinetics (kon/koff) .
- Molecular Docking : Use AutoDock Vina to simulate binding poses with receptors (e.g., peripheral benzodiazepine receptor) and validate with mutagenesis studies .
- In Vitro Assays : Perform enzyme inhibition assays (e.g., IC₅₀ determination) using fluorogenic substrates .
What factors influence the compound’s stability in long-term storage?
Level: Basic
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the fluorophenyl group.
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide bond.
- Oxidation Mitigation : Add antioxidants (e.g., BHT) to liquid formulations or store under inert gas (N₂/Ar) .
How can researchers validate the compound’s metabolic pathways in vivo?
Level: Advanced
Methodological Answer:
Radiolabeled Studies : Synthesize ¹⁴C-labeled analogs and track metabolites in rodent models via liquid scintillation counting .
LC-MS/MS Profiling : Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites using high-resolution MS.
Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor to simulate hepatic metabolism .
What analytical techniques differentiate this compound from structurally similar analogs?
Level: Advanced
Methodological Answer:
- Collision Cross Section (CCS) Analysis : Predict CCS values (e.g., 165.5 Ų for [M+H]+) via ion mobility spectrometry to distinguish from methyl/chloro analogs .
- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement of the 2-fluorophenyl and dimethylphenoxy groups.
- Tandem MS/MS : Compare fragmentation patterns (e.g., loss of NH₂F vs. CH₃ in analogs) .
How to design a structure-activity relationship (SAR) study for derivatives?
Level: Advanced
Methodological Answer:
Core Modifications : Syntize derivatives with substituent variations (e.g., Cl, Br, OCH₃) at the 2-fluorophenyl or dimethylphenoxy positions .
Biological Testing : Screen analogs for IC₅₀ against target enzymes (e.g., kinases) and correlate with electronic (Hammett σ) or steric (Taft Es) parameters.
QSAR Modeling : Use Gaussian or MOE to calculate descriptors (logP, polar surface area) and build regression models .
What strategies mitigate toxicity risks in preclinical development?
Level: Advanced
Methodological Answer:
- Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 .
- hERG Binding Assay : Screen for cardiac toxicity via patch-clamp electrophysiology or competitive binding assays.
- Cytotoxicity Profiling : Use MTT assays on HepG2 cells to evaluate hepatotoxicity at varying concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
